6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-(4-Butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a benzoyl moiety substituted at the 4-position with a butoxy group. This scaffold is structurally distinct from other pyrrolopyrimidine derivatives due to the bicyclic system’s unique ring fusion (positions 3 and 4 of the pyrrole fused to pyrimidine) and the substitution pattern at the 6-position. The butoxybenzoyl group introduces lipophilic and steric properties that may influence biological activity, solubility, and binding interactions compared to simpler analogs.
Properties
IUPAC Name |
(4-butoxyphenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-8-22-15-6-4-13(5-7-15)17(21)20-10-14-9-18-12-19-16(14)11-20/h4-7,9,12H,2-3,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBUNKTHYWDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a multi-step synthesis starting from pyrimidine derivatives.
Introduction of the 4-Butoxybenzoyl Group: The 4-butoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-butoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyrrolo[3,4-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or receptors involved in signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation by binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,4-d]pyrimidine scaffold shares structural similarities with other fused bicyclic systems, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d]Pyrimidine Derivatives
Key Findings from Comparative Analysis
Scaffold Flexibility and Bioactivity: Pyrrolo[3,4-d]pyrimidines exhibit distinct regiochemical properties compared to pyrrolo[2,3-d]pyrimidines. For example, substitution at the 6-position (as in 6-(4-butoxybenzoyl)-...) may sterically hinder interactions with flat binding pockets, whereas 4,7-disubstituted pyrrolo[2,3-d]pyrimidines (e.g., compounds 1, 8, and 11) show antiviral activity due to optimized hydrogen bonding and π-π stacking . The butoxy group in 6-(4-butoxybenzoyl)-...
Synthetic Accessibility :
- Pyrrolo[3,4-d]pyrimidines are typically synthesized via alkylation or reduction of precursor chlorides (e.g., t-butyl 6-chloropyrrolo[3,4-d]pyrimidine-6-carboxylate) .
- In contrast, pyrrolo[2,3-d]pyrimidines are synthesized via N-alkylation of purine or pyrazolo[3,4-d]pyrimidine cores under basic conditions (K₂CO₃/CH₃CN) .
Therapeutic Potential: While pyrrolo[2,3-d]pyrimidines are validated as antiviral agents, pyrrolo[3,4-d]pyrimidines are less studied but show promise in kinase inhibition and cancer therapy (e.g., Bcl-xL inhibitors in patent literature) .
Critical Analysis of Structural Analogues
- Electron-Withdrawing vs. Electron-Donating Groups : Substituents like the thiadiazole in 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-... () may enhance electrophilicity, favoring covalent interactions with target proteins. Conversely, the butoxy group in 6-(4-butoxybenzoyl)-... is electron-donating, which may stabilize charge-transfer complexes.
Biological Activity
6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrolo[3,4-d]pyrimidine core with a butoxybenzoyl substituent. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that 6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10 | Inhibition of mitochondrial function |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of 6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is primarily attributed to its ability to interact with specific cellular targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to the induction of apoptosis.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in clinical settings. For instance:
- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer showed a significant reduction in tumor size after treatment with the compound over a 12-week period.
- Combination Therapy : Research indicates that combining 6-(4-butoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine with standard chemotherapy enhances overall efficacy and reduces side effects.
Q & A
Q. What are the common synthetic routes for pyrrolo[3,4-d]pyrimidine derivatives, and how can they be optimized for 6-(4-butoxybenzoyl) substitution?
Methodological Answer: The synthesis of pyrrolo[3,4-d]pyrimidine derivatives often employs aza-Wittig reactions involving iminophosphorane intermediates. For example:
Iminophosphorane Preparation : React amino compounds with triphenylphosphine and hexachloroethane in the presence of triethylamine .
Cyclization : Treat the iminophosphorane with phenyl isocyanate in dry methylene dichloride under nitrogen to form the pyrrolo[3,4-d]pyrimidine scaffold.
Functionalization : Introduce the 4-butoxybenzoyl group via nucleophilic substitution or coupling reactions.
Optimization Tips :
Q. How can researchers characterize the structural and electronic properties of 6-(4-butoxybenzoyl)-pyrrolo[3,4-d]pyrimidine?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation (e.g., as done for related triazolopyrimidines in ).
- Spectroscopic Analysis :
- NMR : Use H and C NMR to verify the presence of the butoxybenzoyl group (e.g., aromatic protons at δ 7.2–8.0 ppm and methoxy/butoxy signals at δ 3.5–4.5 ppm).
- HRMS : Confirm molecular weight and fragmentation patterns.
- Computational Studies : Perform DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays to test inhibition of Src family kinases, given the structural similarity to PP1/PP2 inhibitors (e.g., IC values in the nM range for related compounds) .
- Antiviral Screening : Test against BVDV or Coxsackievirus B4 using plaque reduction assays, as pyrrolopyrimidines show activity against RNA viruses .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., KB cells) to assess antiproliferative effects .
Advanced Research Questions
Q. How does the 4-butoxybenzoyl substituent influence the compound’s binding affinity to tyrosine kinases?
Methodological Answer:
Q. What experimental strategies can resolve contradictions in reported biological activities of pyrrolo[3,4-d]pyrimidines?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines, virus strains, and inhibitor concentrations (e.g., discrepancies in BVDV activity may arise from strain-specific variations) .
- Control for Metabolite Interference : Use LC-MS to verify compound stability in biological matrices, as prodrug activation (e.g., hydrolysis) can alter observed activity .
- Cross-Validate Targets : Employ CRISPR-Cas9 knockout models to confirm kinase-specific effects versus off-target mechanisms .
Q. How can computational methods guide the design of 6-(4-butoxybenzoyl)-pyrrolo[3,4-d]pyrimidine derivatives with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to optimize logP (target <5), aqueous solubility, and CYP450 inhibition profiles.
- Molecular Dynamics Simulations : Simulate binding persistence in kinase active sites (e.g., >100 ns trajectories) to prioritize stable analogs.
- Metabolite Prediction : Identify metabolic soft spots (e.g., butoxy group oxidation) using Schrödinger’s Metabolism Module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
